molecular formula C12H21NO2 B13944900 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester CAS No. 54996-03-1

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester

Cat. No.: B13944900
CAS No.: 54996-03-1
M. Wt: 211.30 g/mol
InChI Key: AYTGFQNGBCEDCU-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester (CAS: 54996-05-3) is a heterocyclic compound featuring a partially unsaturated pyridine ring with tetramethyl substituents at positions 2 and 6. The "1,2,3,6-tetrahydro" designation indicates that the pyridine ring is hydrogenated at positions 1, 2, 3, and 6, leaving one double bond, which distinguishes it from fully saturated piperidine derivatives . This compound is typically synthesized as a hydrochloride salt, with a molecular weight of 249.78 g/mol and a purity of 98%. It is stored as a powder at 2–8°C, protected from light and air, and dissolves in chlorinated solvents (e.g., chloroform) and dimethyl sulfoxide (DMSO) .

Its primary application lies in synthesizing 2,2,6,6-tetramethyl quinuclidines, which are intermediates in medicinal chemistry and materials science . The ethyl ester group enhances solubility in organic solvents, making it suitable for reactions requiring hydrophobic conditions.

Properties

CAS No.

54996-03-1

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2,2,6,6-tetramethyl-1,3-dihydropyridine-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9/h7,13H,6,8H2,1-5H3

InChI Key

AYTGFQNGBCEDCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(NC(C1)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various tetrahydropyridine derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Differences

The target compound’s key distinction from analogs lies in its tetrahydro-pyridine core versus fully saturated piperidine or pyrimidine derivatives. Below is a structural comparison:

Compound Name Core Structure Substituents CAS Number
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester Tetrahydro-pyridine 2,2,6,6-tetramethyl, ethyl ester 54996-05-3
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid ethyl ester Piperidine (saturated) 2,2,6,6-tetramethyl, ethyl ester 61171-34-4
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Pyrimidine (two N atoms) 6-methyl, 4-oxochromen-3-yl, ethyl ester 2726105 (PubChem)
Methyl ester of 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid Tetrahydro-pyridine 1-methyl, methyl ester Not provided
  • Ring Saturation: The tetrahydro-pyridine core has one double bond, offering reactivity distinct from saturated piperidines or aromatic pyridines.
  • Substituent Effects : Ethyl esters (as in the target compound) confer greater lipophilicity than methyl esters (e.g., ), influencing solubility and metabolic stability .

Physicochemical Properties

Property Target Compound Piperidine Analog (CAS 61171-34-4) Methyl Ester Analog ()
Molecular Weight 249.78 g/mol 241.36 g/mol ~220 g/mol (estimated)
Solubility Chloroform, DMSO Similar to target compound Lower lipophilicity
Storage Conditions 2–8°C, protected from air/light Room temperature (varies) Not specified
Stability Sensitive to oxidation More stable due to saturation Air-sensitive (boron-containing)
  • Stability : The target compound’s partial unsaturation makes it prone to oxidation, necessitating strict storage protocols, whereas saturated piperidine analogs are more stable .

Pharmacological Activity

  • Piperidine Derivatives : Exhibit antitumor and antibacterial properties via interactions with cellular enzymes (e.g., kinase inhibition) .
  • Pyrimidine Esters : Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl) derivatives show promise as antimicrobial agents due to their planar aromatic systems .

Biological Activity

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester (CAS No. 54996-03-1) is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C12_{12}H21_{21}NO2_2
  • Molecular Weight : 211.30 g/mol
  • Density : 1.0 g/cm³
  • Boiling Point : Approximately 270.7 °C at 760 mmHg
  • LogP : 0.89

These properties suggest that the compound has moderate hydrophobicity, which may influence its biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid ethyl ester. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. For instance:

  • Study Findings : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in various animal models. Research indicates that it may help in protecting neuronal cells from damage induced by neurotoxins.

  • Case Study : In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis . The underlying mechanism appears to involve modulation of neuroinflammatory pathways.

Anti-inflammatory Activity

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid ethyl ester has also been studied for its anti-inflammatory properties.

  • Research Data : A study on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that the compound inhibited pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate it may possess activity against various bacterial strains.

  • Experimental Results : In vitro tests revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Further studies are needed to elucidate the mechanism of action.

Comparative Analysis of Biological Activities

Biological ActivityStudy ReferenceObservations
Antioxidant Effective ROS scavenging in human cell lines
Neuroprotective Improved cognitive function in mouse models
Anti-inflammatory Inhibition of TNF-alpha and IL-6 production
Antimicrobial Significant inhibition of Gram-positive bacteria

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